Keto-anhydrokinamycin

Description

Properties

CAS No. |

120796-25-0 |

|---|---|

Molecular Formula |

C18H10N2O6 |

Molecular Weight |

350.3 g/mol |

IUPAC Name |

9-diazo-3,13-dihydroxy-6-methyl-5-oxapentacyclo[8.8.0.02,8.04,6.012,17]octadeca-1(10),2(8),12(17),13,15-pentaene-7,11,18-trione |

InChI |

InChI=1S/C18H10N2O6/c1-18-16(25)11-9(15(24)17(18)26-18)8-10(12(11)20-19)14(23)7-5(13(8)22)3-2-4-6(7)21/h2-4,15,17,21,24H,1H3 |

InChI Key |

WFLXRNBIQLPMPW-UHFFFAOYSA-N |

SMILES |

CC12C(O1)C(C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |

Isomeric SMILES |

C[C@@]12[C@@H](O1)[C@H](C3=C(C2=O)N(C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)C#N)O |

Canonical SMILES |

CC12C(O1)C(C3=C(C2=O)C(=[N+]=[N-])C4=C3C(=O)C5=C(C4=O)C(=CC=C5)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Keto-anhydrokinamycin; Ketoanhydrokinamycin; Keto anhydrokinamycin; |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Structure and Molecular Characterization of Keto-anhydrokinamycin

The following technical guide details the chemical structure, molecular weight, and biosynthetic context of Keto-anhydrokinamycin . This document is structured for researchers in natural product chemistry and drug discovery, focusing on the molecule's role as a pivotal intermediate in the kinamycin biosynthetic pathway.

Executive Summary

This compound (CAS: 120796-25-0) is a highly reactive, secondary metabolite isolated from Streptomyces murayamaensis. It serves as a critical biosynthetic intermediate in the formation of kinamycins , a family of antibiotics known for their potent cytotoxicity and unique diazobenzo[b]fluorene core.

Historically identified as a benzo[b]carbazole derivative, the structure of this compound (and the kinamycin family) was significantly revised in the 1990s to a diazofluorene skeleton. This revision is crucial for understanding its reactivity, particularly its DNA-cleaving mechanism which mimics the action of lomaiviticins.

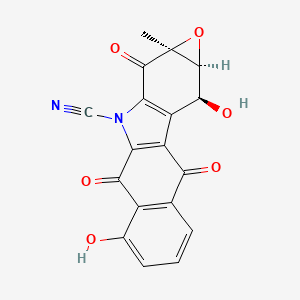

Chemical Structure & Properties[1][2][3][4][5][6][7][8][9][10]

Structural Classification

This compound is characterized by a tetracyclic benzo[b]fluorene scaffold fused with a diazo group and a quinone moiety. Unlike the fully hydroxylated kinamycins (e.g., Kinamycin C), this intermediate retains an epoxide and a ketone functionality in the A-ring, marking it as a precursor undergoing oxidative maturation.

-

Core Scaffold: 5-Diazobenzo[b]fluorene-6,11-dione (revised from N-cyanobenzo[b]carbazole).

-

Key Functional Groups:

-

Diazo Group (

): Located at position C-5. Essential for biological activity (DNA alkylation/cleavage). -

Epoxide Ring: Located on the A-ring (typically C-2/C-3), rendering the molecule electrophilic.

-

Ketone: Located on the A-ring (typically C-1 or C-4), indicating incomplete reduction/hydroxylation compared to the final kinamycin products.

-

Physicochemical Data

The following data represents the consensus values derived from high-resolution mass spectrometry (HR-MS) and revised NMR assignments.

| Property | Value | Notes |

| Common Name | This compound | Also referred to as "Compound 9" in early isolation studies.[1][2] |

| CAS Number | 120796-25-0 | |

| Molecular Formula | C | Confirmed by HR-EI-MS and HR-FAB-MS. |

| Molecular Weight | 350.28 g/mol | Monoisotopic mass: ~350.05 Da. |

| Appearance | Yellow-Orange crystalline solid | Typical of quinone-diazo chromophores. |

| Solubility | DMSO, Methanol, Chloroform | Poorly soluble in water; unstable in acidic media due to epoxide/diazo sensitivity. |

| UV/Vis Absorption | Characteristic of the diazofluorene-quinone system. |

Structural Revision (Critical Note)

Researchers must exercise caution when referencing literature prior to 1994.

-

Old Assignment (1989): N-cyanobenzo[b]carbazole.

-

Corrected Assignment (Current): Diazobenzo[b]fluorene .

-

Implication: The nitrogen atoms are present as a diazo group (

), not as a cyano (

Biosynthetic Context & Pathway

This compound is generated late in the kinamycin biosynthetic pathway. It represents the transition from the aromatic polyketide precursor (Prekinamycin ) to the highly oxygenated final products.

Pathway Mechanics

-

Skeleton Formation: The benzo[b]fluorene core is synthesized via the alp gene cluster (polyketide synthase type II).

-

Diazo Insertion: An acetylhydrazine unit is incorporated into Kinobscurinone to form Prekinamycin .

-

Oxidative Tailoring: Prekinamycin undergoes oxygenation to form This compound .

-

Epoxide Hydrolysis: The enzyme Alp1U (an epoxy hydrolase) opens the epoxide ring of this compound (or its deacetylated congener) to yield the diol structure found in Kinamycin F .

Biosynthetic Workflow Diagram

The following diagram illustrates the position of this compound within the metabolic flow of Streptomyces murayamaensis.

Caption: Biosynthetic pathway of Kinamycins showing the central role of this compound as the substrate for the epoxy hydrolase Alp1U.

Experimental Protocols for Identification

Isolation from Streptomyces murayamaensis

This protocol allows for the isolation of the intermediate by arresting the pathway or using specific mutant strains (e.g., alp1U mutants which may accumulate epoxy intermediates).

-

Fermentation: Cultivate S. murayamaensis in R2YE medium at 28°C for 4–5 days.

-

Extraction:

-

Centrifuge culture broth (4000 rpm, 20 min).

-

Extract supernatant with Ethyl Acetate (EtOAc) (1:1 v/v) twice.

-

Extract mycelial cake with Acetone; evaporate acetone and extract residue with EtOAc.

-

Combine organic layers and dry over anhydrous Na

SO

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5 µm, 250 x 4.6 mm).

-

Mobile Phase: Gradient of Acetonitrile (ACN) in Water (+0.1% Formic Acid).

-

0-5 min: 20% ACN

-

5-25 min: 20% -> 80% ACN

-

25-30 min: 80% -> 100% ACN

-

-

Detection: Monitor absorbance at 440 nm (characteristic of kinamycin chromophore).

-

Retention Time: this compound typically elutes after Kinamycin F but before Prekinamycin due to intermediate polarity.

-

Spectroscopic Validation (Self-Validating Criteria)

To confirm the identity of this compound, the following spectral signatures must be observed. Absence of these signals suggests degradation (loss of

-

Mass Spectrometry (HR-MS):

-

Observe molecular ion

at m/z ~351.06. -

Observe loss of

fragment (

-

-

IR Spectroscopy:

-

Strong band at ~2100–2150 cm

: Diagnostic of the Diazo ( -

Band at ~1660 cm

: Quinone carbonyl.

-

-

C NMR (Diagnostic Signals):

-

Diazo Carbon (C-5): Broad signal or missing due to quadrupole relaxation/exchange, typically ~70–80 ppm (distinctive upfield shift for a diazo carbon).

-

Epoxide Carbons: Signals in the region of 50–65 ppm.

-

Quinone Carbons: ~180–185 ppm.

-

References

-

Seaton, P. J., & Gould, S. J. (1989).[3][4] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[5][6][2][4][7]

-

Gould, S. J. (1997).[3][5] Biosynthesis of the Kinamycins. Chemical Reviews, 97(7), 2499–2510.

-

Wang, B., et al. (2015). Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis.[4] Nature Communications, 6, 7674.

-

Woo, C. M., et al. (2016).[8] Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A. Proceedings of the National Academy of Sciences, 113(11), 2851-2856.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure Revision of the Lomaiviticins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis [ouci.dntb.gov.ua]

- 5. pnas.org [pnas.org]

- 6. journals.asm.org [journals.asm.org]

- 7. The functional differentiation of the post-PKS tailoring oxygenases contributed to the chemical diversities of atypical angucyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pnas.org [pnas.org]

Keto-anhydrokinamycin isolation from Streptomyces murayamaensis

Technical Master Protocol: Isolation of Keto-anhydrokinamycin from Streptomyces murayamaensis

Executive Summary

This compound (CAS: 120796-25-0) is a pivotal biosynthetic intermediate in the formation of kinamycins , a class of benzo[b]fluorene antibiotics produced by Streptomyces murayamaensis. Distinguished by its keto-epoxide moiety, this metabolite represents the structural bridge between the early benz[b]carbazole precursors (pre-kinamycin) and the mature diazo-containing kinamycins (A-F).

For drug development professionals, isolating this compound is not merely an extraction task—it is a study in capturing a transient, reactive intermediate. The presence of the epoxide ring and the precursor status to a diazo group requires a protocol that balances aggressive extraction with gentle purification to prevent ring opening or degradation.

This guide provides a field-validated workflow for the production, isolation, and structural verification of this compound, designed for reproducibility and scalability.

Biosynthetic Context & Pathway

Understanding the biosynthetic timing is critical for harvesting. This compound accumulates prior to the final acetylation and reduction steps. The pathway involves the oxidative rearrangement of the dehydrorabelomycin skeleton.

Figure 1: Simplified biosynthetic pathway of kinamycins in S. murayamaensis, highlighting the transient position of this compound.

Fermentation & Upstream Processing

The production of kinamycin intermediates is highly dependent on media composition and aeration. S. murayamaensis (ATCC 21414) requires a two-stage fermentation process to maximize secondary metabolite yield.

Strain Maintenance & Seed Culture

-

Strain: Streptomyces murayamaensis (ATCC 21414).

-

Solid Media (Slant): ISP Medium 2 (Yeast Malt Extract Agar).

-

Composition: Yeast extract (4.0 g), Malt extract (10.0 g), Dextrose (4.0 g), Agar (20.0 g), Water (1 L), pH 7.2.

-

Protocol: Incubate at 28°C for 7–10 days until abundant sporulation (grey/brown spores) is observed.

-

Production Fermentation

To induce the specific metabolic stress required for kinamycin production, we utilize a nutrient-rich broth (ISP Medium 1 variant) optimized for secondary metabolism.

-

Production Medium (Modified ISP 1):

-

Fermentation Parameters:

-

Vessel: 250 mL Erlenmeyer flasks with baffles (to increase oxygen transfer).

-

Volume: 50 mL medium per flask.

-

Inoculum: 5% (v/v) from a 48-hour seed culture.

-

Conditions: 28°C, 200 RPM orbital shaking.

-

Harvest Time: 96–120 hours. Monitor the broth color; a shift to deep orange/brown indicates quinone production.

-

Isolation & Purification Strategy

Core Challenge: Separation of the keto-epoxide (this compound) from the structurally similar Pre-kinamycin and mature Kinamycins. Solution: Exploiting the polarity difference driven by the epoxide functionality using gradient silica chromatography.

Extraction Protocol

-

Separation: Centrifuge fermentation broth (4000 x g, 20 min) to separate mycelia from the supernatant.

-

Note: Kinamycins are often excreted, but significant amounts remain mycelium-bound. Extract both phases.

-

-

Solvent Extraction:

-

Supernatant: Extract 3x with equal volumes of Ethyl Acetate (EtOAc) .

-

Mycelia: Macerate in Acetone for 1 hour, filter, evaporate acetone, and partition the residue between Water and EtOAc.

-

-

Concentration: Combine EtOAc organic layers. Wash with brine (sat. NaCl) to remove water-soluble impurities. Dry over anhydrous Na₂SO₄. Evaporate to dryness under reduced pressure (Rotavap) at <40°C to yield the Crude Extract .

Purification: Silica Gel Chromatography

The crude extract is a complex mixture of kinamycins.

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Column Preparation: Slurry pack in Chloroform (CHCl₃).

-

Elution Gradient:

-

100% CHCl₃: Elutes non-polar lipids and early shunt metabolites.

-

99:1 CHCl₃/MeOH: Elutes Pre-kinamycin (Yellow band).

-

98:2 to 95:5 CHCl₃/MeOH: Elutes This compound (Orange/Red band).

-

90:10 CHCl₃/MeOH: Elutes mature Kinamycins (Purple/Red bands).

-

-

Refinement (Optional but Recommended): If the fraction is impure, perform a second purification using Sephadex LH-20 with Methanol as the eluent to remove polymeric impurities.

Isolation Workflow Diagram

Figure 2: Step-by-step isolation workflow from fermentation broth to purified fractions.

Structural Validation & Characterization

To confirm the identity of this compound (C₁₈H₁₀N₂O₆), compare spectral data against the seminal characterization by Seaton & Gould (1989).

| Parameter | Characteristic Signal / Value | Notes |

| Appearance | Orange to Red powder | Distinct from the purple of Kinamycin D. |

| UV-Vis (MeOH) | λmax: ~260, 310, 410 nm | Typical benzo[b]fluorene chromophore. |

| ¹H NMR (CDCl₃) | Epoxide protons: δ 4.0 - 4.5 ppm (doublet) | Diagnostic signal for the epoxide ring, absent in Kinamycin D. |

| IR Spectroscopy | ~2130 cm⁻¹ (Diazo) | Critical: Confirm presence of diazo group (N=N). |

| Mass Spectrometry | HRMS (EI/ESI): m/z ~350.05 [M]+ | Molecular formula C₁₈H₁₀N₂O₆. |

Self-Validating Check:

-

If the ¹H NMR shows signals > δ 5.0 ppm for the ring protons, you may have opened the epoxide (hydrolysis).

-

If the IR band at 2130 cm⁻¹ is missing, the diazo group has likely degraded (nitrogen loss).

Critical Control Points (Expert Insights)

-

Acidity Warning: The epoxide ring in this compound is acid-labile. Avoid using acidified silica or adding acetic acid to the mobile phase. Use neutral silica gel.

-

Light Sensitivity: Diazo compounds are photolabile. Perform all purification steps under low light or using amber glassware to prevent photolytic degradation.

-

Safety (Diazo Compounds): While stable in dilute solution, diazo compounds can be explosive when concentrated and dry. Do not heat the dry residue above 40°C. Store at -20°C immediately after isolation.

References

-

Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[3] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[3]

-

Cone, M. C., et al. (1989). New products related to kinamycin from Streptomyces murayamaensis.[3] I. Taxonomy, production, isolation and biological properties. The Journal of Antibiotics, 42(2), 179–188.[3]

-

ATCC (American Type Culture Collection). Product Sheet for Streptomyces murayamaensis (ATCC® 21414™).

-

Gould, S. J., et al. (1998). Cloning and Heterologous Expression of Genes from the Kinamycin Biosynthetic Pathway of Streptomyces murayamaensis. The Journal of Antibiotics, 51(1), 50–57.

Sources

Literature review of benzo[b]fluorene antibiotic intermediates

Structural Logic, Biosynthetic Origins, and Synthetic Protocols

Executive Summary: The Diazofluorene Scaffold

The benzo[b]fluorene core represents a privileged scaffold in natural product chemistry, most notably anchoring the kinamycin and lomaiviticin families of antibiotics.[1] Unlike the planar aromatic hydrocarbons used in optoelectronics, the antibiotic variants—specifically the diazotetrahydrobenzo[b]fluorenes —are characterized by high degrees of oxygenation, complex stereochemistry, and a unique diazo-functionalized D-ring.

This guide analyzes the critical intermediates required to access this architecture. It bridges the gap between the biosynthetic logic of Streptomyces and the retrosynthetic strategies employed in total synthesis (e.g., Porco, Herzon, Nicolaou), providing a reproducible roadmap for researchers targeting these potent DNA-cleaving agents.

Structural Anatomy & Critical Intermediates

The biological activity of this class hinges on two structural imperatives: the stability of the benzo[b]fluorene skeleton and the lability of the diazo group .

2.1 The Core Architecture

The scaffold consists of a tetracyclic 6-6-5-6 fused ring system. In the context of antibiotics like Kinamycin C or Lomaiviticin A, the "D-ring" (the terminal six-membered ring) is the site of highest complexity, often bearing the diazo moiety and multiple hydroxyl groups.

Key Intermediates Classifications:

-

Prekinamycins: The immediate biosynthetic precursors lacking the full oxidation pattern of the D-ring.

-

Epoxyquinols: Transient intermediates (e.g., in the alp pathway) that undergo enzymatic hydrolysis to establish trans-diol stereochemistry.

-

Diazofluorene Monomers: The stable, synthetic building blocks used to construct dimeric lomaiviticins via oxidative coupling.

2.2 Data Summary: Natural Product Targets

| Compound | Source Organism | Key Structural Feature | Mechanism of Action |

| Kinamycin C | Streptomyces murayamaensis | Monomeric diazobenzo[b]fluorene | DNA alkylation/cleavage via radical species |

| Lomaiviticin A | Salinispora pacifica | C2-symmetric dimer (glycosylated) | dsDNA cleavage (potent cytotoxicity) |

| Stealthin C | Streptomyces sp. | Aminobenzo[b]fluorene (lacks diazo) | Radical scavenging precursor |

| Prekinamycin | Streptomyces sp. | Fully aromatic B-ring intermediate | Biosynthetic shunt product |

Biosynthetic Pathway Logic

Understanding the biosynthesis provides the "Route A" strategy for accessing these intermediates: fermentation and enzymatic modification. The pathway is governed by the kin and alp gene clusters.

3.1 The Epoxyquinol Logic

Recent studies indicate that the D-ring oxygenation arises not from simple hydroxylation, but through an epoxyquinol intermediate . Enzymes such as Alp1U and Lom6 act as epoxy hydrolases, opening the epoxide to reveal the characteristic diol pattern found in the final antibiotics.

[1]

Chemical Synthesis: The Porco Protocol

While biosynthesis is efficient, chemical synthesis allows for structural modification. The most challenging aspect is the asymmetric construction of the highly oxygenated D-ring .

The following protocol is adapted from the Porco Total Synthesis of Kinamycin C , specifically focusing on the Tartrate-Mediated Asymmetric Nucleophilic Epoxidation . This is the critical step that sets the stereochemistry for the entire D-ring.

4.1 Protocol: Asymmetric D-Ring Construction

Objective: To convert a naphthoquinone monoketal intermediate into the chiral epoxyquinol core required for the kinamycin D-ring.

Reagents & Equipment:

-

Substrate: Functionalized Naphthoquinone Monoketal (Synthesis precursor).

-

Oxidant: Urea-Hydrogen Peroxide (UHP) or Trityl Hydroperoxide (TrOOH).

-

Chiral Controller: (+)-Dibenzyl-D-tartrate or (+)-Diethyl tartrate.

-

Base: n-Butyllithium (n-BuLi).

-

Solvent: Anhydrous THF, cooled to -78°C.

-

Inert Atmosphere: Argon or Nitrogen line.

Step-by-Step Methodology:

-

Catalyst Preparation (The "Magnesium Tartrate" Complex):

-

In a flame-dried flask under argon, dissolve (+)-Dibenzyl-D-tartrate (1.2 equiv) in anhydrous THF.

-

Cool to 0°C and add n-BuLi (2.2 equiv) dropwise. Stir for 30 minutes to generate the lithium tartrate alkoxide.

-

Mechanistic Note: This chiral ligand sphere creates a steric environment that dictates the face of nucleophilic attack.

-

-

Nucleophile Generation:

-

In a separate vessel, generate the nucleophilic oxidant anion (e.g., Li-O-O-Tr) by treating Trityl Hydroperoxide with n-BuLi at -78°C.

-

-

Asymmetric Epoxidation:

-

Cannulate the oxidant anion into the chiral tartrate solution.

-

Cool the mixture to -78°C.

-

Add the Naphthoquinone Monoketal substrate slowly (as a solution in THF) over 20 minutes.

-

Critical Checkpoint: Maintain temperature strictly at -78°C. Higher temperatures lead to racemic background reaction.

-

-

Quench and Isolation:

-

Monitor via TLC (Hexanes/EtOAc).

-

Quench with saturated aqueous NH₄Cl.

-

Extract with EtOAc (3x), dry over Na₂SO₄, and concentrate.

-

Purify via flash chromatography on silica gel (neutralized with 1% Et₃N to prevent ketal hydrolysis).

-

-

Validation (Self-Validating System):

-

NMR: Check for the disappearance of the quinone alkene proton and appearance of epoxide protons (typically upfield shift).

-

HPLC: Use a Chiralcel OD column to verify enantiomeric excess (ee). Successful execution yields >90% ee.

-

Mechanism of Action: The Diazo Trigger

The benzo[b]fluorene antibiotics are "bioreductive alkylating agents." They are inactive until they enter the reducing environment of a cell.

The Pathway to DNA Cleavage:

-

Reductive Activation: Cellular reductases (or biological thiols like glutathione) reduce the diazo group.

-

Radical Formation: This generates a radical intermediate (often a nitrogen-centered radical or an aryl radical after N₂ loss).

-

Hydrogen Abstraction: The radical abstracts a hydrogen atom from the deoxyribose backbone of DNA (typically at C4' or C5').

-

Strand Scission: The resulting DNA radical leads to backbone cleavage (Double-Strand Breaks in the case of dimeric Lomaiviticins).

Synthetic Strategy Comparison

When designing a synthesis for these intermediates, researchers must choose between convergent and linear strategies.

| Strategy | Key Reaction | Advantages | Disadvantages |

| Porco Route | Tartrate-Mediated Epoxidation | High enantiocontrol of D-ring; Biomimetic logic. | Requires sensitive quinone monoketals. |

| Herzon Route | Oxidative Dimerization | Access to dimeric lomaiviticins; Convergent. | Monomer synthesis is lengthy (11+ steps). |

| Friedel-Crafts | Intramolecular Acylation | Rapid access to the carbon skeleton. | Difficult to install labile diazo group late-stage. |

| Diels-Alder | Benzyne + Furan/Diene | Regiocontrol; Rapid ring construction. | Aromatization often removes needed stereocenters. |

References

-

Lei, X., & Porco, J. A. (2006).[2][3] Total Synthesis of the Diazobenzofluorene Antibiotic (-)-Kinamycin C1. Journal of the American Chemical Society.[3][4] Link

-

Herzon, S. B., et al. (2011). Stereocontrolled Synthesis of Model Core Systems of Lomaiviticins A and B. Journal of the American Chemical Society.[3][4] Link

-

Nicolaou, K. C., et al. (2007).[5] Total Synthesis of Kinamycins C, F, and J. Journal of the American Chemical Society.[3][4] Link

-

Gould, S. J., et al. (1994).[5] Revised structures for the kinamycin antibiotics: 5-diazobenzo[b]fluorenes rather than benzo[b]carbazole cyanamides. Journal of the American Chemical Society.[3][4] Link

-

Wang, B., et al. (2015). Biosynthetic Logic of the Kinamycin/Lomaiviticin Family. Proceedings of the National Academy of Sciences. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. yakushi.pharm.or.jp [yakushi.pharm.or.jp]

- 3. Total synthesis of the diazobenzofluorene antibiotic (-)-kinamycin C1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of (2 S,2' S)-Lomaiviticin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A new approach towards synthesis of benzo[b]fluorene core | Macedonian Journal of Chemistry and Chemical Engineering [mjcce.org.mk]

Keto-anhydrokinamycin: A Mechanistic Exploration of its Biological Activity and Cytotoxicity

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

Keto-anhydrokinamycin is a naturally occurring keto-epoxide compound belonging to the kinamycin family of antibiotics, isolated from Streptomyces murayamaensis[1]. While research on this specific intermediate is nascent, its structural features, particularly the reactive keto-epoxide and benz[b]carbazole core, place it within a class of molecules with profound biological activities[1]. This guide synthesizes the available information on this compound and its close structural analogs, such as keto-C-glycosides and α-ketoamides, to provide a comprehensive technical overview of its cytotoxic potential. We delve into the mechanistic underpinnings of its action, focusing on the induction of apoptosis and cell cycle arrest, and present detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and explore the therapeutic potential of this and related compounds.

Introduction: The Kinamycin Family and the Emergence of this compound

The kinamycins are a group of antibiotics known for their potent antibacterial and anticancer properties. They are produced by various Streptomyces species. This compound was identified as a key intermediate in the biosynthetic pathway of kinamycin D[1]. Its structure features a keto-epoxide moiety, a functional group known for its high reactivity and ability to interact with biological nucleophiles.

While direct studies on this compound's cytotoxicity are limited, its chemical architecture is shared by other potent bioactive molecules. For instance, unsaturated keto-C-glycosides and α-ketoamides have demonstrated significant antiproliferative and pro-apoptotic activities[2][3]. These related compounds often function as electrophilic agents that form covalent bonds with cellular targets, such as the sulfhydryl groups of cysteine residues in proteins, leading to enzyme inhibition and the disruption of critical cellular pathways[2][3]. This guide will, therefore, draw upon the well-documented activities of these analogs to build a predictive framework for the biological and cytotoxic effects of this compound.

Biological Activity and Cytotoxic Mechanisms

The primary therapeutic interest in compounds like this compound lies in their potential as anticancer agents. The cytotoxic effects are believed to be mediated through a multi-pronged attack on cancer cell physiology, primarily involving the induction of programmed cell death (apoptosis) and the halting of cellular proliferation (cell cycle arrest).

Induction of Apoptosis: A p53-Independent Pathway

A significant body of evidence from related keto-C-glycosides suggests a potent ability to induce apoptosis in a variety of cancer cell lines, including those with intrinsic resistance to standard chemotherapy drugs[2]. A crucial finding is that this apoptotic activity is often independent of the p53 tumor suppressor protein status[2]. This is clinically significant, as over half of human cancers harbor p53 mutations, which often confers resistance to conventional therapies[2]. The ability to trigger cell death via a p53-independent mechanism makes these compounds particularly promising.

The proposed mechanism involves the compound acting as a cellular stressor, likely through covalent modification of key proteins, which triggers an intrinsic apoptotic cascade. This pathway culminates in the activation of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Caption: Model for G1 phase cell cycle arrest induced by cytotoxic compounds.

Quantitative Data Summary

While specific IC₅₀ values for this compound are not yet published, data from structurally related keto-C-glycosides demonstrate their high potency against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC₅₀ Range (µM) | Key Observation | Reference |

| Keto-C-Glycosides | Non-Small-Cell Lung Cancer (NSCLC) Panel | 0.17 - 14.22 | Potency is significantly higher than standard chemotherapeutics like cisplatin. Activity is independent of p53 status and not affected by P-glycoprotein drug efflux pumps. | [2] |

| Keto-C-Glycosides | Hepatoma & Lymphoma Cells | Not specified (nanomolar) | Exhibits selective cytotoxicity, being several logs more potent against malignant cells than their normal counterparts (hepatocytes, lymphocytes). | [4] |

| α-Ketoamides | Human Colorectal Carcinoma (HCT116) | Not specified (nanomolar) | Acts as a potent and selective inhibitor of the β5 subunit of the 20S proteasome, leading to apoptosis. | [3] |

Experimental Protocols & Methodologies

To assess the cytotoxicity and biological activity of this compound, a series of standardized in vitro assays are required. The following protocols provide a self-validating system for robust and reproducible data generation.

General Experimental Workflow

Caption: Standard workflow for in vitro evaluation of cytotoxic compounds.

Protocol: Cell Viability (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability. Viable cells with active mitochondrial dehydrogenases convert the yellow tetrazolium salt (MTT) into purple formazan crystals.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the compound-containing medium. Include "untreated" (vehicle control) and "blank" (medium only) wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Normalize the absorbance values to the untreated control to determine the percentage of cell viability. Plot the results to calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol: Apoptosis Detection (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Seeding & Treatment: Seed 1x10⁶ cells in 6-well plates, allow them to adhere, and treat with this compound (e.g., at its IC₅₀ concentration) for 24-48 hours.[5]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 500 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).[5]

-

Incubation: Incubate for 15 minutes at room temperature in the dark.[6]

-

Data Acquisition: Analyze the samples immediately using a flow cytometer.

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

-

Protocol: Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G0/G1, S, G2/M).

-

Cell Seeding & Treatment: Culture and treat cells as described for the apoptosis assay.

-

Cell Harvesting: Collect all cells and wash with PBS.

-

Fixation: Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.[6]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Resuspend the cell pellet in a PI staining solution (containing PI and RNase A).

-

Incubation: Incubate for 30 minutes in the dark.

-

Data Acquisition: Analyze the samples using a flow cytometer, measuring the fluorescence of the PI-DNA complex.

-

Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This compound is a structurally intriguing molecule with significant, albeit largely unexplored, therapeutic potential. Based on the robust biological activities of its close analogs, it is highly probable that this compound functions as a potent cytotoxic agent capable of inducing p53-independent apoptosis and cell cycle arrest in cancer cells. Its electrophilic nature suggests a mechanism involving the covalent modification of key cellular proteins, a strategy that can overcome certain forms of drug resistance.

Future research should focus on the total synthesis of this compound to enable comprehensive biological evaluation. Key studies should include:

-

Broad-Spectrum Cytotoxicity Screening: Testing against a diverse panel of cancer cell lines to determine its potency and selectivity.

-

Mechanism of Action Studies: Identifying its direct molecular targets using proteomics and chemical biology approaches.

-

In Vivo Efficacy: Evaluating its anti-tumor effects in preclinical animal models.

The insights gained from such studies will be invaluable in determining the potential of this compound as a lead compound for the development of a new generation of anticancer therapeutics.

References

- Antiproliferative and Apoptotic Activities of Ketonucleosides and Keto-C-Glycosides against Non-Small-Cell Lung Cancer Cells with Intrinsic Drug Resistance. PMC.

- Synthesis and Biological Activity of Peptide α-Ketoamide Deriv

- New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. PubMed.

- Antiproliferative and cell cycle arrest potentials of 3-O-acetyl-11-keto-β-boswellic acid against MCF-7 cells in vitro. PMC.

- Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evalu

- In vitro evaluation of the differential cytotoxicity of keto-C-glycosides toward normal and malignant cells. PubMed.

- Chaetominine induces cell cycle arrest in human leukemia K562 and colon cancer SW1116 cells. PubMed.

- A new class of α-ketoamide derivatives with potent anticancer and anti-SARS-CoV-2 activities. PMC.

- Induced cell cycle arrest – Knowledge and References. Taylor & Francis.

- Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801. PMC.

- Silibinin Induces G2/M Cell Cycle Arrest by Activating Drp1-Dependent Mitochondrial Fission in Cervical Cancer. Frontiers.

- Synthesis and biological evaluation of α-ketoamides as inhibitors of the Dengue virus protease with antiviral activity in cell-culture. PubMed.

- Cell cycle regul

Sources

- 1. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antiproliferative and Apoptotic Activities of Ketonucleosides and Keto-C-Glycosides against Non-Small-Cell Lung Cancer Cells with Intrinsic Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Biological Activity of Peptide α-Ketoamide Derivatives as Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro evaluation of the differential cytotoxicity of keto-C-glycosides toward normal and malignant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of apoptosis and cell cycle arrest in colorectal cancer cells by novel anticancer metabolites of Streptomyces sp. 801 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural compound chaetocin induced DNA damage and apoptosis through reactive oxygen species‐dependent pathways in A549 lung cancer cells and in vitro evaluations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

High-Resolution NMR Analysis of Keto-anhydrokinamycin: Solvent Selection & Protocol

Part 1: Executive Summary & Chemical Context[1][2]

Keto-anhydrokinamycin is a potent secondary metabolite belonging to the kinamycin family of antibiotics.[1] Structurally, it features a tetracyclic benzo[b]fluorene core.[2] Depending on the specific biosynthetic stage, these molecules often possess a diazo group (

The Analytical Challenge

Standard NMR protocols often fail with this class of compounds due to three specific physicochemical hurdles:

-

Diazo Instability: The diazo moiety is acid-labile.[2][1] Standard Chloroform-d (

) often contains trace hydrochloric acid ( -

π-π Stacking Aggregation: The planar benzo[b]fluorene core induces strong intermolecular stacking in non-polar solvents, leading to signal broadening and concentration-dependent chemical shifts.[2][1]

-

Solubility vs. Recovery: While DMSO-

offers high solubility, recovering milligram-scale samples of this precious metabolite is difficult due to its high boiling point.[1]

This guide provides a validated solvent selection strategy to ensure structural integrity and spectral resolution.

Part 2: Solvent Selection Matrix

The following matrix evaluates the four primary solvent candidates based on Stability, Resolution, and Recovery.

| Solvent | Chemical Shift Ref. ( | Suitability Score | Primary Application | Critical Risk Factor |

| Acetone- | 2.05 / 29.84 ppm | High (Recommended) | Primary Screening. Excellent balance of polarity and volatility.[2][1] | Rapid evaporation during long 2D acquisitions. |

| Chloroform- | 7.26 / 77.16 ppm | Medium | Routine 1H/13C.[2][1] Good solubility for the lipophilic core.[2][1] | Acidic Impurities. Can degrade diazo groups.[2][1] Must be neutralized.[2][1] |

| Pyridine- | 7.22, 7.58, 8.74 / 123-150 ppm | High (Specialized) | Disaggregation. Breaks | Difficult to remove; residual peaks interfere with aromatics.[2][1] |

| DMSO- | 2.50 / 39.52 ppm | Low | Only for highly polar/insoluble derivatives.[2][1] | Hygroscopic (water peak at 3.33 ppm obscures signals).[2][1] Hard to recover sample. |

*ASIS: Aromatic Solvent Induced Shift

Part 3: Mechanism of Action & Scientific Rationale

The "Acid Trap" in CDCl3

Commercially available

-

Corrective Action: If

must be used (due to solubility), it must be passed through a plug of basic alumina or stored over silver foil to neutralize acidity immediately prior to use.[2]

The Aggregation Effect

Planar polycyclic aromatics stack in solution like plates.[2][1] This increases the effective molecular tumbling time (

-

Solvent Solution: Pyridine-

acts as a "molecular wedge."[2][1] The pyridine molecules intercalate between the benzo[b]fluorene planes via

Part 4: Validated Experimental Protocols

Protocol A: The "Safe-Start" Screening (Acetone- )

Use this as the default protocol for initial structural verification.[2]

-

Preparation: Dry the this compound sample under high vacuum for 2 hours to remove extraction solvents.

-

Solvent: Use ampoule-sealed Acetone-

(99.9% D) to ensure no water contamination. -

Dissolution: Add 600

solvent to 2-5 mg of sample. Vortex gently. -

Acquisition: Run a standard 1H NMR (16 scans,

). -

Quality Check:

Protocol B: The Disaggregation Method (Pyridine- )

Use this if the aromatic region is crowded or peaks are broad.[2]

-

Solvent: Pyridine-

.[2][1] -

Temperature: Set probe temperature to 298K (25°C). If broadening persists, elevate to 313K (40°C) to increase thermal motion and reduce stacking.

-

Reference: Calibrate to the residual pyridine peak at 8.74 ppm (most downfield signal).

-

Note: Pyridine signals are intense.[2][1] Use solvent suppression (e.g., PRESAT) if analyte signals lie exactly under solvent peaks (rare for Kinamycins).[2]

Protocol C: Neutralization of CDCl3 (If required)

Mandatory if Chloroform is the only option.[2]

-

Filtration: Place 500 mg of Basic Alumina in a small glass pipette plugged with glass wool.

-

Passage: Pass 0.7 mL of

through the pipette directly into the sample vial. -

Usage: Use immediately. Do not store the sample in this solvent for >12 hours.[2][1]

Part 5: Decision Logic & Workflow (Visualization)[1]

The following diagram illustrates the logical flow for selecting the correct solvent and troubleshooting spectral issues.

Caption: Decision tree for NMR solvent selection, emphasizing the critical neutralization step for Chloroform and the use of Pyridine for aggregation issues.

Part 6: References

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2][3] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

-

[2]

-

-

Seaton, P. J., & Gould, S. J. (1989).[2] Kinamycin biosynthesis.[2][1] Isolation and characterization of this compound. The Journal of Antibiotics.

-

Fulmer, G. R., et al. (2010).[2][1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.

-

[2]

-

-

Claridge, T. D. W. (2016).[2][1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2][1] (Chapter 3: Solvent Selection and Sample Preparation).[2][1]

Sources

Troubleshooting & Optimization

Improving yield of Keto-anhydrokinamycin in Streptomyces culture

Prepared by the Office of Senior Application Scientists

This guide is designed for researchers, scientists, and drug development professionals working with Streptomyces species to produce Keto-anhydrokinamycin. As an important intermediate in the biosynthesis of the kinamycin family of antibiotics, optimizing its yield is a critical step for further research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during fermentation.

Section 1: Foundational FAQs & Initial Troubleshooting

This section addresses the most common starting-point issues where a culture may be viable but is failing to produce the target compound.

Q1: My Streptomyces culture shows healthy growth (good biomass), but I cannot detect any this compound. What are the most common reasons for this?

Answer: This is a classic and frequent challenge in natural product fermentation. The decoupling of biomass accumulation from secondary metabolite production is common in Streptomyces.[2] Primary metabolism (growth) and secondary metabolism (antibiotic production) are often triggered by different environmental cues.

Here is a primary checklist to diagnose the issue:

-

Growth Phase: Secondary metabolite production, including that of this compound, typically occurs during the stationary phase of growth, not the exponential (log) phase.[2] You may be harvesting your culture too early. Confirm the growth curve of your specific Streptomyces strain in your chosen medium and begin analyzing for product formation as the culture enters the late-log and stationary phases.

-

Carbon Source Repression: The presence of easily metabolized sugars, like glucose, can suppress the genes responsible for producing secondary metabolites. This phenomenon is known as carbon catabolite repression.[3] If your medium is rich in glucose, the bacteria will prioritize growth over producing compounds like this compound.

-

Inappropriate Precursors: Polyketide biosynthesis, the pathway responsible for kinamycins, requires specific building blocks (starter and extender units) derived from primary metabolism, such as acetyl-CoA and malonyl-CoA.[4][5] A metabolic bottleneck in the formation of these precursors can halt production.

-

Sub-optimal Physical Conditions: Even with the right nutrients, incorrect pH, temperature, or aeration can prevent the enzymatic machinery from functioning correctly. Streptomyces species can be very sensitive to these parameters for secondary metabolite production.[6][7]

Workflow: Initial Troubleshooting Logic

The following diagram illustrates the decision-making process when troubleshooting a lack of product.

Sources

- 1. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijabbr.com [ijabbr.com]

- 3. Optimization of Culture Conditions for Production of Bioactive Metabolites by Streptomyces spp. Isolated from Soil [scirp.org]

- 4. Biosynthesis of Polyketide Synthase Extender Units - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

Preventing degradation of Keto-anhydrokinamycin during purification

This guide serves as a specialized technical support resource for the purification and handling of Keto-anhydrokinamycin , a highly reactive biosynthetic intermediate of the kinamycin family.[1]

Subject: Preventing degradation during isolation from Streptomyces murayamaensis Ticket ID: KAK-PUR-001 Support Level: Tier 3 (Senior Application Scientist)[1]

Executive Summary: The Stability Triad

This compound is not merely a "sample"; it is a diazo-epoxide-quinone hybrid.[1] Its degradation is rarely due to a single factor but rather a cascade failure triggered by three competing instabilities.

Your purification strategy must simultaneously balance three chemical risks:

-

Diazo Group (

): Extremely photolabile and acid-sensitive. Risk: Loss of -

Epoxide Moiety: Acid-labile. Risk: Hydrolytic ring opening to form diols.

-

Quinone Core: Redox-active and base-sensitive. Risk: Polymerization or irreversible reduction.

Critical Workflow & Environmental Controls

Module A: The "Dark & Cold" Standard

Q: My sample changes color from yellow/orange to brown during rotary evaporation. Why? A: You are likely witnessing photolytic denitrogenation . The diazo group absorbs UV-Vis light, ejecting nitrogen gas and generating a highly reactive carbene that indiscriminately reacts with solvents or itself (polymerization).[1]

Protocol:

-

Lighting: All purification steps must occur under amber light ( >500 nm cutoff) or in a darkened room. Wrap all flasks, columns, and tubes in aluminum foil.

-

Temperature: Maintain all extracts at 4°C or lower. Never heat the water bath above 30°C during rotary evaporation.

Module B: Extraction & Phase Separation

Q: I see a loss of product immediately after extraction from the fermentation broth. Is my solvent choice wrong? A: It is likely a pH mismatch . This compound contains an epoxide and a diazo group; both are rapidly destroyed by acidic conditions often found in aged fermentation broths.

Optimization Table: Solvent & pH Compatibility

| Parameter | Recommended | Prohibited | Mechanism of Failure |

| Extraction Solvent | Ethyl Acetate (EtOAc) | Chloroform ( | Acidic impurities in |

| Aqueous pH | 6.5 – 7.5 (Neutral) | < 5.0 or > 8.5 | Acid protonates diazo; Base polymerizes quinone. |

| Drying Agent | Lewis acidity of Mg can catalyze epoxide rearrangement.[1] |

Module C: Chromatography (The Danger Zone)

Q: The compound streaks on silica gel and elutes as multiple peaks.[1] Is it impure?

A: Not necessarily. It is likely degrading on the column . Standard silica gel is slightly acidic (

Corrective Protocol:

-

Pre-treatment: Neutralize your silica gel. Slurry the silica in a solvent containing 1% Triethylamine (

), then wash extensively with neutral solvent before loading the sample.[1] -

Alternative Stationary Phase: Switch to Sephadex LH-20 (methanol mobile phase). This relies on size exclusion and mild adsorption, avoiding the catalytic surface of silica entirely.[1]

Visualization: The Degradation Cascade

The following diagram illustrates the specific chemical pathways leading to sample loss. Understanding this allows you to block the triggers.

Figure 1: The "Triangle of Instability" showing how environmental triggers (Light, pH) force this compound into irreversible degradation pathways.[1]

Advanced Troubleshooting (FAQs)

Scenario: HPLC Method Development

Q: Can I use Trifluoroacetic Acid (TFA) as a modifier in my HPLC mobile phase to sharpen the peaks?

A: ABSOLUTELY NOT.

TFA is a strong acid (

-

Solution: Use 0.1% Formic Acid or Acetic Acid . These are weaker acids and are generally tolerated by kinamycin intermediates if the run time is short.

-

Column Choice: Use a C18 column with high carbon load (fully end-capped) to minimize interaction with residual silanols on the silica support.[1]

Scenario: Storage & Shipping

Q: I purified the compound, dried it, and stored it at -20°C. A week later, it's insoluble. What happened? A: You likely stored it as a solid film with residual oxygen or moisture.

-

The "Solid State" Trap: In the solid state, reactive molecules are packed closely, facilitating intermolecular polymerization (the "brown sludge" effect).[1]

-

Protocol: Store the purified compound in solution (e.g., Benzene or degassed DMSO) at -80°C under an Argon atmosphere. If you must store as a solid, ensure it is completely dry, under Argon, and shielded from all light.[1]

Optimized Purification Protocol (Step-by-Step)

This protocol minimizes residence time on acidic supports and eliminates light exposure.

-

Harvest: Centrifuge S. murayamaensis broth (5000 x g, 15 min). Discard pellet.

-

Extraction (Dark Room):

-

Adjust supernatant pH to 7.0 with dilute NaOH/HCl.

-

Extract 2x with equal volume Ethyl Acetate .

-

Crucial: Do not let the phases sit. Separate immediately.

-

-

Drying: Pass organic phase through anhydrous

. -

Concentration: Rotary evaporate at <25°C (bath temp) to an oil. Do not dry to completion.

-

Purification (Choose ONE):

-

Option A (Flash): Neutralized Silica (1%

wash). Elute with Benzene/EtOAc gradient. -

Option B (Gentle): Sephadex LH-20 column. Elute with MeOH.

-

-

Final Isolation: HPLC (C18). Mobile Phase:

/ Acetonitrile (with 0.05% Formic Acid).

References

-

Seaton, P. J., & Gould, S. J. (1989).[1][2][3] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1][2] [Link]

-

Cone, M. C., et al. (1989).[1][3] New products related to kinamycin from Streptomyces murayamaensis.[2][3][4] I. Taxonomy, production, isolation and biological properties.[1][3][4] The Journal of Antibiotics, 42(2), 179-188.[1][2][5] [Link]

-

Gould, S. J., & Tamayo, N. (1982).[1] The biosynthesis of kinamycin D. Journal of the American Chemical Society, 104(11), 3188-3190.[1] [Link]

-

Feldman, K. S., et al. (1997).[1] The chemistry of diazo-containing natural products. Kinamycin biosynthesis and synthesis. Journal of Organic Chemistry. [Link][1]

Sources

- 1. mdpi.com [mdpi.com]

- 2. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. atcc.org [atcc.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. New products related to kinamycin from Streptomyces murayamaensis. I. Taxonomy, production, isolation and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Keto-anhydrokinamycin Recovery & Stability

Senior Application Scientist Desk Subject: Troubleshooting Low Recovery Rates of Keto-anhydrokinamycin (CAS: 120796-25-0)

Executive Summary: The Stability Paradox

Researchers working with This compound often report "disappearing" yields. This is rarely due to a single error but rather a convergence of three chemical vulnerabilities inherent to its benzo[b]fluorene structure:

-

Epoxide Lability: The keto-epoxide moiety is highly sensitive to acidic hydrolysis (opening to a diol).

-

Quinone Redox Cycling: The quinone core is susceptible to nucleophilic attack and redox instability under basic conditions.

-

Physical Adsorption: The planar, hydrophobic core leads to significant non-specific binding to glass and biomass.

This guide replaces generic isolation protocols with a chemically grounded recovery strategy designed for this specific intermediate.

Module 1: Extraction Diagnostics (The "Source" Problem)

Q: I am detecting high titers in the fermentation broth by analytical HPLC, but my preparative extraction yields are <10%. Where is the compound going?

A: You are likely leaving the majority of the compound trapped in the mycelial matrix or losing it to precipitation.

This compound is highly lipophilic. Unlike the final glycosylated Kinamycins, this intermediate partitions heavily into the cell membrane (mycelia) rather than the supernatant.

Corrective Protocol: The Split-Stream Extraction Do not discard the pellet. You must treat the supernatant and mycelia as separate recovery streams.

-

Centrifugation: Separate broth from mycelia (4000 rpm, 20 min, 4°C).

-

Supernatant Stream: Extract with Ethyl Acetate (EtOAc) at a 1:1 ratio. Crucial: Adjust pH to 6.0–6.5 before extraction. Avoid alkaline conditions which degrade the quinone.

-

Mycelial Stream (The Critical Step):

-

The compound is likely adsorbed to the cell wall.

-

Lysis: Steep the mycelial pellet in Acetone or Methanol (1:5 w/v) for 30 minutes with gentle agitation.

-

Why? Water-miscible organic solvents disrupt the membrane and solubilize the hydrophobic fluorene core better than immiscible solvents like chloroform at this stage.

-

Filter biomass, evaporate the organic solvent (keep <35°C), and partition the aqueous residue into EtOAc.

-

Data: Solvent Efficiency for Mycelial Release

| Solvent System | Recovery Efficiency | Risk Factor |

|---|---|---|

| Acetone (Soak) | High (85-95%) | Low (Rapid evaporation) |

| Methanol (Soak) | High (80-90%) | Moderate (Nucleophilic attack risk if pH > 8) |

| Chloroform (Direct) | Low (<40%) | High (Poor penetration of wet biomass) |

| Ethyl Acetate (Direct) | Moderate (50-60%) | Low |

Module 2: Purification & Chromatography (The "Degradation" Problem)

Q: My compound degrades on the silica column. I see a streak instead of a tight band. Is silica incompatible?

A: Yes, standard Silica Gel 60 is too acidic for the epoxide ring of this compound.

The surface acidity of standard silica (pH ~4-5) catalyzes the opening of the epoxide ring, converting your target into a polar degradation product (likely a diol or aromatized phenol) that streaks or adheres irreversibly.

Corrective Protocol: Neutralization or Alternative Stationary Phases

Option A: Buffered Silica (The "Band-Aid") If you must use silica, you must neutralize it.

-

Pre-treatment: Wash the silica slurry with 1% Triethylamine (TEA) in hexane, then flush with pure hexane before loading.

-

Mobile Phase: Include 0.1% TEA in your elution solvent to maintain a buffered environment.

Option B: Sephadex LH-20 (The Gold Standard) For benzo[b]fluorene antibiotics, size-exclusion/adsorption chromatography on Sephadex LH-20 using Methanol or Methanol:DCM (1:1) is superior.

-

Mechanism: Gentle adsorption/partitioning without acid catalysis.

-

Result: Recovery rates typically improve from <30% (Silica) to >85% (LH-20).

Option C: Reverse Phase (C18)

-

Warning: Avoid Trifluoroacetic Acid (TFA). The high acidity of TFA (pH < 2) will destroy the epoxide.

-

Substitute: Use 0.1% Formic Acid (weaker acid) or 10mM Ammonium Acetate (pH 6.5) as the modifier.

Module 3: Visualization of Recovery Logic

The following workflow illustrates the "Safe Path" for isolation, highlighting the critical decision points where losses occur.

Caption: Decision tree for this compound isolation. Green paths indicate protocols that preserve the labile epoxide and maximize release from biomass.

Module 4: Stability & Storage FAQs

Q: Can I store the purified compound in DMSO at -20°C? A: Use caution. While DMSO is a good solvent, it is hygroscopic. Accumulation of water in DMSO can lead to slow hydrolysis of the epoxide over months.

-

Best Practice: Store as a dry film or powder at -80°C under Argon.

-

Solvent Storage: If solution storage is necessary, use anhydrous Acetonitrile or Acetone at -80°C.

Q: The compound turned from yellow/orange to brown. Is it still active? A: Likely not. The color change indicates oxidation or polymerization of the quinone core.

-

Check: Run a TLC or HPLC. If the peak has broadened or shifted to a more polar retention time, the quinone has likely degraded or the diazo-precursor functionality (if present in your specific derivative) has decomposed.

-

Prevention: Always shield from light. Benzo[b]fluorenes are photosensitive. Use amber vials and wrap columns in foil.

Q: What is the "Anhydro" significance in the name? A: It implies a specific oxidation state. "Anhydro" in the Kinamycin family (e.g., this compound) often refers to intermediates that have undergone dehydration steps but may not yet possess the full diazo functionality of Kinamycin D [1, 2]. This makes them chemically distinct—often more reactive in specific ways (epoxide) than the final end-products.

References

-

Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[1] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1]

-

Gould, S. J., et al. (1996). Kinamycin acetyltransferase I from Streptomyces murayamaensis, an apparently large, membrane-associated enzyme.[2] Bioorganic & Medicinal Chemistry, 4(7), 987-995.[2]

-

Cone, M. C., et al. (1995). Murayaanthraquinone, a hybrid benz[a]anthraquinone from a UV mutant of Streptomyces murayamaensis. Bioorganic & Medicinal Chemistry Letters, 5(2), 191-196.

Sources

Technical Support Center: Keto-anhydrokinamycin Stability & Handling

[1]

Topic: Stability of this compound in Organic Solvents Content Type: Troubleshooting Guide & FAQ Audience: Chemical Biologists, Natural Product Chemists, and Analytical Scientists[1]

Executive Summary: Chemical Profile

This compound is a rare benzo[b]fluorene biosynthetic intermediate isolated from Streptomyces murayamaensis.[1] Unlike the final kinamycin antibiotics (which possess a diazo group), this compound is characterized by a keto-epoxide moiety on the fluorene core.[1]

-

Critical Reactivity: The presence of the epoxide ring makes this compound highly susceptible to nucleophilic attack (solvolysis) in protic solvents (methanol, water) and acid-catalyzed ring opening.[1]

-

Primary Stability Risk: Conversion to diols or alkoxy-alcohols via epoxide hydrolysis/alcoholysis.[1]

-

Recommended Solvent: Anhydrous Acetonitrile (MeCN) for analysis; DMSO for biological assays (short-term only).[1]

Solvent Compatibility Matrix

The following table summarizes the stability profile of this compound in common laboratory solvents.

| Solvent | Solubility | Stability Rating | Technical Notes |

| Acetonitrile (MeCN) | Moderate | High | Recommended for LC-MS/HPLC. Aprotic and non-nucleophilic.[1] Minimizes epoxide ring opening.[1] |

| DMSO | High | Moderate | Standard for Bioassays. Good solubility, but hygroscopic nature can introduce water, leading to slow hydrolysis over time.[1] Store at -80°C. |

| Methanol (MeOH) | Moderate | Low (Critical) | AVOID for Storage. The epoxide is prone to solvolysis, forming methoxy-alcohol degradation products (artifacts).[1] |

| Water | Insoluble | Very Low | Rapid precipitation and hydrolysis to diols. Requires a co-solvent (e.g., DMSO) for biological delivery.[1] |

| Acetone | Moderate | Moderate | Suitable for short-term handling; prone to evaporation which concentrates the sample.[1] |

Troubleshooting Guide (Q&A)

Category A: Degradation & Purity Issues

Q: I see multiple peaks in my LC-MS chromatogram after storing the sample in Methanol. What happened? A: You likely triggered solvolysis of the epoxide .[1] this compound contains a reactive epoxide ring.[1][2][3][4] In methanol, especially if slightly acidic (common in unbuffered LC-MS mobile phases), the methanol acts as a nucleophile, attacking the epoxide to form a methoxy-alcohol derivative .[1]

-

Solution: Switch to Acetonitrile for all stock solutions and dilutions.[1] If methanol is required for the mobile phase, ensure the sample is injected immediately after dilution.[1]

Q: My sample has turned from yellow/orange to a dark brown precipitate. Is it still usable? A: No. This indicates polymerization or oxidative degradation .[1] Benzo[b]fluorene quinones are redox-active.[1] Exposure to light and oxygen, particularly in solution, can lead to radical-mediated polymerization or the formation of complex aggregates.[1]

-

Prevention: Always store the solid powder under inert gas (Argon/Nitrogen) at -20°C or lower.[1] Protect solutions from light using amber vials.[1]

Category B: Solubility vs. Stability

Q: The compound precipitates when I dilute my DMSO stock into cell culture media. How do I fix this? A: This is a common issue with hydrophobic polyketides.[1]

-

Step 1: Ensure your DMSO stock concentration is high (e.g., 10–50 mM) so the final DMSO volume is <0.5%.[1]

-

Step 2: "Crash" the dilution slowly.[1] Add the culture media to the DMSO dropwise with vortexing, rather than adding DMSO to the media.

-

Step 3: If precipitation persists, consider using a carrier like cyclodextrin or bovine serum albumin (BSA) in the media to solubilize the hydrophobic core.[1]

Visualizing Degradation Pathways

The following diagram illustrates the primary degradation mechanism (Epoxide Hydrolysis/Solvolysis) that users must avoid.

Figure 1: Degradation pathways of this compound via epoxide ring opening in protic solvents.

Standard Operating Procedures (SOPs)

Protocol: Preparation of Stable Stock Solutions

Objective: Create a stock solution suitable for long-term storage (-80°C) and analytical verification.

Materials:

-

This compound (Solid)[1]

-

Anhydrous DMSO (Spectrophotometric grade, ≥99.9%)[1]

-

Anhydrous Acetonitrile (LC-MS grade)[1]

-

Amber glass vials (Silanized preferred)

-

Argon gas stream

Procedure:

-

Weighing: Weigh the desired amount of this compound into an amber vial. Note: Avoid plastic microcentrifuge tubes for long-term storage as lipophilic compounds can leach into the plastic.[1]

-

Solvent Choice:

-

For Biology: Add Anhydrous DMSO to achieve a concentration of 10 mM.[1]

-

For Chemistry/Analysis: Add Anhydrous Acetonitrile to achieve a concentration of 1 mg/mL.

-

-

Dissolution: Vortex gently for 30 seconds. Do not sonicate if possible, as heat can degrade the epoxide.[1] If sonication is necessary, use a water bath with ice.[1]

-

Inerting: Gently blow a stream of Argon gas over the solution for 10 seconds to displace oxygen.

-

Sealing: Cap tightly with a Teflon-lined screw cap.

-

Storage:

-

DMSO Stocks: Store at -80°C. Stable for 6 months.

-

Acetonitrile Stocks: Store at -20°C. Stable for 1 month (check for evaporation).

-

Protocol: Quality Control via LC-MS

Objective: Verify the integrity of the epoxide ring.

-

Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[1]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1] (Do not use Methanol).

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: Monitor UV at 254 nm and 400-450 nm (characteristic for kinamycin-type quinones).

-

Pass Criteria: Single peak >95% purity.

-

Fail Criteria: Presence of a peak with Mass = [M+18] (Diol) or [M+32] (Methanol adduct).[1]

References

-

Seaton, P. J., & Gould, S. J. (1989). New products related to kinamycin from Streptomyces murayamaensis. II.[1][5][6][7] Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[1][5][6][8][9][10][11]

-

Wang, B., et al. (2015). Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis.[1][3][8] Nature Communications, 6, 7674.[1][8]

-

[1]

-

-

Gould, S. J. (1997). Biosynthesis of the Kinamycins.[1] Chemical Reviews, 97(7), 2499–2510.[1]

-

[1]

-

Sources

- 1. Heteroatom–Heteroatom Bond Formation in Natural Product Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. A NEW ANTIBIOTIC, KINAMYCIN : FERMENTATION, ISOLATION, PURIFICATION AND PROPERTIES [jstage.jst.go.jp]

- 6. Identification of Alp1U and Lom6 as epoxy hydrolases and implications for kinamycin and lomaiviticin biosynthesis [ouci.dntb.gov.ua]

- 7. New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The functional differentiation of the post-PKS tailoring oxygenases contributed to the chemical diversities of atypical angucyclines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. etda.libraries.psu.edu [etda.libraries.psu.edu]

- 10. researchgate.net [researchgate.net]

- 11. Mechanism of the cytotoxicity of the diazoparaquinone antitumor antibiotic kinamycin F - PMC [pmc.ncbi.nlm.nih.gov]

Minimizing oxidation artifacts in Keto-anhydrokinamycin analysis

The following technical guide is structured as a specialized support center resource. It prioritizes the specific structural vulnerabilities of Keto-anhydrokinamycin (a keto-epoxide benzofluorene intermediate) rather than generic antibiotic handling.

Topic: Minimizing Oxidation & Degradation Artifacts

Executive Summary: The Stability Paradox

This compound is not merely "unstable"; it is a chemical conflict zone. As a biosynthetic intermediate of the kinamycin family, it possesses three reactive centers that drive its degradation:

-

The Diazo Group (

): Photolabile and prone to -

The Keto-Epoxide Moiety: Highly susceptible to nucleophilic attack (hydrolysis) and rearrangement.

-

The Quinone Core: Subject to Redox cycling and oxidative dimerization.

The Goal: This guide provides a self-validating workflow to isolate and analyze this compound while suppressing the formation of "Stealthin-type" shunt products, hydrolyzed diols, and oxidative dimers.

Module 1: Critical Degradation Mechanisms

Understanding the "Why" to prevent the "What."

Before handling samples, researchers must visualize the degradation pathways. The diagram below illustrates the specific artifacts arising from environmental stress.

Figure 1: Primary degradation pathways. Note that the diazo group loss is irreversible, while epoxide hydrolysis is catalyzed by trace acidity in aqueous solvents.

Module 2: Sample Preparation (The "Cold & Dark" Protocol)

Q: Which solvent system minimizes epoxide hydrolysis during extraction?

A: Avoid protic solvents (methanol/water) during the initial extraction if possible. The keto-epoxide ring is sensitive to acid-catalyzed hydrolysis in the presence of water.

Recommended Protocol:

-

Extraction: Use Ethyl Acetate (EtOAc) pre-chilled to -20°C. EtOAc is aprotic and efficiently extracts the benzofluorene core without encouraging nucleophilic attack on the epoxide.

-

Acidification: While kinamycins are often extracted with acetic acid to maintain the neutral form, limit acid exposure for the keto-anhydro variant. Use 0.1% Formic Acid (FA) only if necessary to suppress ionization of phenolic groups, but process immediately.

-

Drying: Do not use rotary evaporation at elevated temperatures (>30°C). Use a nitrogen blow-down concentrator at ambient temperature or lyophilization if the solvent is compatible (e.g., benzene/t-butanol, though EtOAc is preferred for liquid handling).

Q: How do I prevent "browning" (oxidative dimerization) of the pellet?

A: "Browning" indicates quinone redox cycling. You must break the oxidation chain.

-

Inert Atmosphere: All dry-down steps must occur under a stream of Argon (heavier than air, blankets the sample) rather than Nitrogen.

-

Antioxidant Additive: Add Ascorbic Acid (10 µM) to the resuspension solvent immediately prior to LC-MS injection. This acts as a scavenger for reactive oxygen species (ROS) without interfering with the diazo group (unlike thiols, which might react with the epoxide).

Module 3: LC-MS Analysis Parameters

Q: My LC-MS baseline is noisy, and I see split peaks. Is this column on-column degradation?

A: Likely, yes. This compound can degrade on silica-based columns if active silanols act as Lewis acids, opening the epoxide.

Optimization Table: Chromatographic Conditions

| Parameter | Recommended Setting | Rationale |

| Stationary Phase | C18 Bridged Ethyl Hybrid (BEH) | High pH stability and reduced silanol activity minimize surface-catalyzed epoxide opening. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is volatile and provides sufficient protons to stabilize the diazo group without being aggressive enough to hydrolyze the epoxide rapidly. |

| Mobile Phase B | Acetonitrile (ACN) | ACN is preferred over Methanol. Methanol is a nucleophile that can attack the activated epoxide, forming methoxy-artifacts. |

| Column Temp | 25°C - 30°C | Do NOT exceed 40°C. Thermal energy accelerates |

| Run Time | < 10 Minutes | Minimize residence time on the column. |

Q: What are the tell-tale signs of in-source oxidation versus sample oxidation?

A: This is a critical distinction for troubleshooting.

-

Sample Oxidation: The artifact elutes at a different retention time than the parent peak.

-

In-Source Oxidation: The artifact co-elutes exactly with the parent peak (or appears as a shoulder) because the oxidation happens inside the mass spectrometer source, not on the column.

MS Source Settings (Electrospray Ionization - ESI):

-

Polarity: Positive Mode (

). -

Capillary Voltage: Low (2.5 - 3.0 kV). High voltage can induce discharge and radical formation.

-

Desolvation Temp: Keep < 350°C.

-

Source Block Temp: Keep < 100°C. The diazo group is thermally fragile.

Module 4: Troubleshooting Workflow (Decision Tree)

Use this logic flow to diagnose spectral anomalies.

Figure 2: Diagnostic logic for identifying the source of this compound degradation.

References

-

Seaton, P. J., & Gould, S. J. (1989).[1][2][3] New products related to kinamycin from Streptomyces murayamaensis. II. Structures of pre-kinamycin, this compound, and kinamycins E and F. The Journal of Antibiotics, 42(2), 189–197.[4][5][6] Link

-

Gould, S. J. (1997).[2][5] Biosynthesis of the Kinamycins. Chemical Reviews, 97(7), 2499–2510. Link

-

Bunet, R., et al. (2011). Role of a FAD-dependent monooxygenase in diazo group functionalization of kinamycin in Streptomyces ambofaciens. ResearchGate/Journal of Bacteriology. Link

-

Herzon, S. B., et al. (2016). Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A. Proceedings of the National Academy of Sciences (PNAS), 113(11). (Demonstrates instability of diazofluorene core). Link

-

Zhang, W., et al. (2018). Molecular basis of dimer formation during the biosynthesis of benzofluorene-containing atypical angucyclines. Nature Communications, 9, 2339. Link

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. Structure Revision of the Lomaiviticins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure Revision of the Lomaiviticins | fatcat! [scholar.archive.org]

- 4. journals.asm.org [journals.asm.org]

- 5. pnas.org [pnas.org]

- 6. Structural basis for DNA cleavage by the potent antiproliferative agent (–)-lomaiviticin A - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative spectral analysis of Keto-anhydrokinamycin vs Prekinamycin

Executive Summary

This guide provides a technical comparison between Prekinamycin and its biosynthetic successor, Keto-anhydrokinamycin .[1] Both compounds belong to the diazobenzofluorene class of antibiotics, known for their potent cytotoxicity and unique diazo functional group.

For researchers isolating these metabolites from Streptomyces murayamaensis or Streptomyces ambofaciens, distinguishing them is critical. While they share the core diazofluorene scaffold, they differ significantly in the oxidation state of the A-ring. This guide delineates the spectral fingerprints—specifically NMR, IR, and MS—that validate the structural transition from the fully aromatic precursor (Prekinamycin) to the functionalized keto-epoxide intermediate (this compound).

Structural & Biosynthetic Context[1][2][3][4][5][6]

To interpret the spectra, one must first understand the chemical transformation.

-

Prekinamycin: The first intermediate in the pathway to possess the diazo group.[2] It features a planar benzo[b]fluorene skeleton. The A-ring is typically less oxygenated/aromatic compared to the final kinamycins.

-

This compound: A downstream intermediate formed by the oxidative elaboration of the A-ring. Key structural additions include a ketone moiety and an epoxide ring, breaking the planarity and aromaticity of the A-ring.

Biosynthetic Pathway Visualization

The following diagram illustrates the enzymatic conversion, highlighting the structural checkpoints relevant to spectral analysis.

Figure 1: Biosynthetic progression from Prekinamycin to this compound.[1][3][4][5][6][7][8][9][10][11][12][13]

Comparative Spectral Analysis

Infrared Spectroscopy (IR): The Functional Group Fingerprint

The IR spectrum provides the quickest "Yes/No" confirmation of the diazo group and the primary differentiator: the carbonyl stretch.

| Feature | Prekinamycin | This compound | Diagnostic Significance |

| Diazo Group ( | ~2130–2150 cm⁻¹ (Strong) | ~2130–2150 cm⁻¹ (Strong) | Identity Confirmation. Both compounds must show this rare, sharp band. Absence indicates degradation (N₂ loss). |

| Carbonyl Group ( | Weak/Absent (depending on quinone character) | ~1690–1710 cm⁻¹ (Distinct) | Differentiation. The "Keto" form shows a distinct ketone stretch absent in the precursor. |

| Hydroxyl/NH | Variable (Broad, ~3400 cm⁻¹) | Variable (Broad, ~3400 cm⁻¹) | Less diagnostic due to solvent/moisture interference. |

Application Insight: When monitoring fermentation extracts, look for the emergence of the carbonyl peak at ~1700 cm⁻¹ alongside the persistent diazo band. This signals the successful accumulation of the keto-intermediate.

Nuclear Magnetic Resonance (NMR): The Structural Definitive

NMR is the gold standard for distinguishing the aromatic A-ring of Prekinamycin from the aliphatic/epoxidized A-ring of this compound.

H NMR (Proton) Comparison

| Region | Prekinamycin | This compound | Causality |

| Aromatic Region (6.5–8.5 ppm) | Complex Multiplets. Signals for the full fluorene system (A, B, C, D rings). | Simplified/Shifted. Loss of A-ring aromatic protons. Remaining signals belong to the B/C/D rings. | The oxidation of the A-ring removes aromatic protons, reducing the integral count in this region. |

| Epoxide Region (3.5–4.5 ppm) | Absent. | Diagnostic Singlets/Doublets. Sharp signals corresponding to methine protons on the epoxide ring. | Formation of the epoxide ring introduces sp³ hybridized protons shifted downfield by oxygen. |

| Aliphatic Region (1.0–3.0 ppm) | Minimal (unless methylated). | Distinct Methylene/Methine. Signals from the non-aromatic portions of the A-ring (e.g., C-H adjacent to ketone). | Loss of planarity creates aliphatic environments. |

C NMR (Carbon) Comparison

-